molecular formula C14H11N3O2 B138717 4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid CAS No. 132026-12-1

4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid

Cat. No.: B138717
CAS No.: 132026-12-1
M. Wt: 253.26 g/mol
InChI Key: ZPSBZAONUUOSTH-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid is a heterocyclic compound that features an imidazo[4,5-C]pyridine core linked to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-C]pyridine structure is known for its biological activity and is a common motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid typically involves the construction of the imidazo[4,5-C]pyridine core followed by its functionalization with a benzoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-C]pyridine ring. Subsequent reactions introduce the benzoic acid moiety through coupling reactions or direct functionalization.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazo[4,5-C]pyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecule.

Comparison with Similar Compounds

    Imidazo[4,5-C]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety often have comparable chemical reactivity and applications.

Uniqueness: 4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid is unique due to the specific combination of the imidazo[4,5-C]pyridine core and the benzoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-16-12-8-15-7-6-13(12)17(9)11-4-2-10(3-5-11)14(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSBZAONUUOSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)C(=O)O)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440415
Record name 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132026-12-1
Record name 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-cyanophenyl)-2-methylimidazo[4,5-c]pyridine (12.0 g, 51.3 mmol) and 40% aqueous sodium hydroxide (55 ml) in absolute ethanol (55 ml) was heated at reflux for 11/2 hours. The solvent was removed under reduced pressure, and the brown residue was dissolved in water. The solution was chilled to 0° C. by the addition of ice. Glacial acetic acid (ca 33 ml) was added slowly. The buff solid which precipitated was filtered off, washed with water, and dried in vacuo at 70° C. Yield 9.14 g (70%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(2-methylimidazo[4,5-c]pyrid-1-yl)benzonitrile (12.0 g, 51.3 mmol) and 40% aqueous sodium hydroxide (55 ml) in absolute ethanol (55 ml) was heated at reflux for 11/2 hours. The solvent was removed under reduced pressure, and the brown residue was dissolved in water. The solution was chilled to 0° C. by the addition of ice. Glacial acetic acid (ca 33 ml) was added slowly. The buff solid which precipitated was filtered off, washed with water, and dried in vacuo at 70° C. Yield 9.14 g (70%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

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